1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 3-Bromopropyltrimethoxysilane
Uniqueness: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene stands out due to the presence of both iodine and difluoromethoxy groups, which confer unique reactivity and interaction profiles. These features make it particularly valuable in specialized applications where such properties are desired .
Properties
Molecular Formula |
C10H10BrF2IO |
---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
UAENXFQYDURESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.